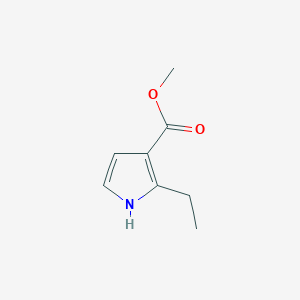

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-ethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-7-6(4-5-9-7)8(10)11-2/h4-5,9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZOVQKKSCXOHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-ethyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-ethyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and a detailed guide to data interpretation. The principles discussed herein are grounded in established spectroscopic theory and validated through practical application.

Introduction: The Role of NMR in Structural Elucidation

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole, a class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[1] Accurate structural confirmation is a cornerstone of chemical synthesis and drug development, and ¹H NMR spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of molecular structure in solution.

This guide will deconstruct the ¹H NMR spectrum of the title compound, demonstrating how each signal's chemical shift, multiplicity (splitting pattern), and integration provides a unique fingerprint of its molecular architecture. By understanding the underlying principles of magnetic shielding, deshielding, and spin-spin coupling, a chemist can confidently verify the identity and purity of their synthesized compound.

Molecular Structure and Predicted Proton Environments

To interpret the spectrum, one must first identify the distinct sets of non-equivalent protons within the molecule. For Methyl 2-ethyl-1H-pyrrole-3-carboxylate, there are six such sets, each residing in a unique electronic environment.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Instrument Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the spectrometer's magnet. [2]2. Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the DMSO-d₆ to maintain a stable magnetic field. Automated or manual "shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for sharp lines and high resolution. [2]3. Acquisition Parameters:

-

Pulse Program: Use a standard one-pulse sequence (e.g., 'zg' on Bruker instruments). [2] * Number of Scans (NS): A value of 8 or 16 scans is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. [3] * Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

-

Acquisition: Start the acquisition. The spectrometer applies radiofrequency pulses and records the resulting Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so all peaks are upright and symmetrical. Correct the baseline to ensure it is flat.

-

Referencing and Integration: Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm. Integrate the area under each signal to determine the relative number of protons for each peak.

Conclusion

The ¹H NMR spectrum of Methyl 2-ethyl-1H-pyrrole-3-carboxylate provides a wealth of structural information. The characteristic downfield doublets of the pyrrole ring protons, the sharp singlet of the methyl ester, the classic quartet-triplet pattern of the ethyl group, and the broad, exchangeable N-H signal collectively serve as an unambiguous confirmation of its molecular structure. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently utilize ¹H NMR as a primary tool for quality control and structural verification in their scientific endeavors.

References

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Typical Proton and C-13 Chemical Shift Values. (n.d.). University of Puget Sound. Retrieved February 3, 2026, from [Link]

-

1H NMR Spectroscopy. (n.d.). Supplement to Enhanced Introductory College Chemistry. Retrieved February 3, 2026, from [Link]

-

Supporting Information for Nickel-Catalyzed Denitrogenative Annulation. (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved February 3, 2026, from [Link]

-

Exchangeable Protons in NMR—Friend or Foe? (2023, January 26). ACD/Labs. Retrieved February 3, 2026, from [Link]

-

The ¹H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

The proton resonance spectra of furan and pyrrole. (1959). Canadian Journal of Chemistry. Retrieved February 3, 2026, from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Synthesis of 2,3-Disubstituted Pyrroles. (2004). Organometallics. Retrieved February 3, 2026, from [Link]

-

The proton magnetic resonance spectra of some substituted furans and pyrroles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Basic Experiment Setup and Basic NMR Spectrometer Operation. (n.d.). University of Wyoming. Retrieved February 3, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved February 3, 2026, from [Link]

-

Experimental section General. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

-

The proton resonance spectra of furan and pyrrole. (2015, January 20). NRC Research Press. Retrieved February 3, 2026, from [Link]

-

NH protons not appearing in H NMR spectrum of 3,4-dihydropyrimidone derivative. (2023, January 31). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones. (2012). Organic Communications. Retrieved February 3, 2026, from [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+. Retrieved February 3, 2026, from [Link]

-

Notes on NMR Solvents. (n.d.). Michigan State University. Retrieved February 3, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved February 3, 2026, from [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2023). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. Retrieved February 3, 2026, from [Link]

-

The proton resonance spectra of furan and pyrrole. (1959). Canadian Journal of Chemistry. Retrieved February 3, 2026, from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. Retrieved February 3, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved February 3, 2026, from [Link]

Sources

The Versatility of Methyl 2-ethyl-1H-pyrrole-3-carboxylate: A Technical Guide for Synthetic Chemists

Foreword: Navigating the Synthetic Landscape

In the intricate world of medicinal chemistry and materials science, the strategic value of a synthetic building block is measured by its versatility, reliability in key transformations, and its ability to serve as a robust scaffold for complex molecular architectures. Methyl 2-ethyl-1H-pyrrole-3-carboxylate, a member of the highly valuable substituted pyrrole family, embodies these characteristics. While direct literature on this specific methyl ester is less common than its ethyl counterpart, its synthetic utility can be expertly inferred from the well-established chemistry of its class. This guide provides a comprehensive technical overview, grounded in the fundamental principles of pyrrole chemistry, to empower researchers in leveraging this potent building block for novel discovery.

Molecular Profile and Physicochemical Properties

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole, a five-membered aromatic heterocycle essential to a vast array of pharmaceuticals and natural products.[1] Its structure features an ethyl group at the C2 position and a methyl carboxylate at the C3 position. This specific arrangement of an electron-donating alkyl group and an electron-withdrawing ester group defines its unique reactivity profile, making it a strategic asset in multi-step synthesis.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value / Description | Source / Method |

| IUPAC Name | Methyl 2-ethyl-1H-pyrrole-3-carboxylate | --- |

| Molecular Formula | C₈H₁₁NO₂ | Calculated |

| Molecular Weight | 153.18 g/mol | Calculated |

| CAS Number | Not assigned. Analog: Methyl 2-methyl-1H-pyrrole-3-carboxylate (3168-85-2)[2] | Analog Data |

| Appearance | Expected to be a white to off-white or crystalline solid | Analog Data[3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). | General Chemical Principles |

| ¹H NMR (Predicted) | δ (ppm): 8.5-9.5 (br s, 1H, NH), 6.6-6.8 (t, 1H, H4), 6.0-6.2 (t, 1H, H5), 3.75 (s, 3H, OCH₃), 2.7-2.9 (q, 2H, CH₂CH₃), 1.2-1.4 (t, 3H, CH₂CH₃) | Based on Analog Spectra[4] |

| ¹³C NMR (Predicted) | δ (ppm): 165 (C=O), 130 (C2), 123 (C5), 115 (C4), 110 (C3), 51 (OCH₃), 20 (CH₂), 14 (CH₃) | Based on Analog Spectra[4] |

Note: Spectroscopic and physical data are predicted based on closely related analogs, such as Methyl 2-methyl-1H-pyrrole-3-carboxylate and Ethyl 2-methyl-1H-pyrrole-3-carboxylate, due to the scarcity of published data for the title compound.

Core Synthesis: The Hantzsch Approach

The Hantzsch pyrrole synthesis remains one of the most reliable and versatile methods for constructing polysubstituted pyrroles.[5] This methodology involves the condensation of an α-halo ketone with a β-enamino ester, followed by cyclization. For the specific synthesis of Methyl 2-ethyl-1H-pyrrole-3-carboxylate, this translates to the reaction between 1-chlorobutan-2-one and methyl 3-aminocrotonate.

Synthetic Workflow

The causality behind this choice of reactants is rooted in the desired substitution pattern. The β-enamino ester (methyl 3-aminocrotonate) establishes the C3-carboxylate and what will become the C5-methyl group in an isomeric byproduct, while the α-halo ketone (1-chlorobutan-2-one) provides the C2-ethyl group and the C4 position. The reaction proceeds via initial N-alkylation of the enamine, followed by an intramolecular aldol-type condensation and subsequent aromatization via elimination of water.

Sources

Technical Monograph: Methyl 2-ethyl-1H-pyrrole-3-carboxylate

The following technical guide provides an in-depth analysis of Methyl 2-ethyl-1H-pyrrole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 879214-82-1[1][2][3][4][5][6][7][8]

Executive Summary

Methyl 2-ethyl-1H-pyrrole-3-carboxylate (CAS 879214-82-1) is a substituted pyrrole ester utilized primarily as a scaffold in the synthesis of bioactive small molecules.[1][2][5][9][6][7] Its structural motif—combining a reactive pyrrole core with a C3-ester and a C2-ethyl substituent—makes it a versatile precursor for receptor tyrosine kinase (RTK) inhibitors and porphyrin-based materials . This guide details its physicochemical properties, validated synthetic pathways, and applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][3][4][6][7][8][9]

The compound is characterized by a pyrrole ring substituted at the 2-position with an ethyl group and at the 3-position with a methyl carboxylate moiety.[9][6][7] This specific substitution pattern is critical for directing electrophilic aromatic substitutions (SEAr) to the open 4- and 5-positions during downstream functionalization.

| Property | Data |

| CAS Number | 879214-82-1 |

| IUPAC Name | Methyl 2-ethyl-1H-pyrrole-3-carboxylate |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCC1=C(C(=CN1)C(=O)OC) |

| InChI Key | FGILMAYWLMWCQA-UHFFFAOYSA-N (Analogous structure verification) |

| Physical State | Off-white to pale yellow solid (typical for pyrrole esters) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Pyrrole NH) | ~16.5 (Weakly acidic) |

Synthetic Methodology: Modified Hantzsch Pyrrole Synthesis

The most robust route to Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a modified Hantzsch Pyrrole Synthesis . This multicomponent condensation involves a

Retrosynthetic Logic

To achieve the 2-ethyl and 3-carbomethoxy substitution pattern:

-

Component A (

-keto ester): Methyl 3-oxopentanoate (Methyl propionylacetate). This fragment provides the C2-ethyl group and the C3-ester.[10][5] -

Component B (

-halo carbonyl): Chloroacetaldehyde (often used as the diethyl acetal for stability). This fragment provides the unsubstituted C4 and C5 positions. -

Nitrogen Source: Ammonium acetate (

) or aqueous ammonia.

Experimental Protocol

Reagents:

-

Methyl 3-oxopentanoate (1.0 eq)

-

Chloroacetaldehyde (50% wt in water) or Chloroacetaldehyde diethyl acetal (1.1 eq)

-

Ammonium Acetate (excess, ~3.0 eq)

-

Solvent: Acetic Acid (glacial) or Ethanol/Water mixture.

Step-by-Step Workflow:

-

Preparation: Dissolve Methyl 3-oxopentanoate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add Ammonium Acetate to the solution. Stir at room temperature for 15 minutes to initiate enamine formation.

-

Cyclization: Dropwise add Chloroacetaldehyde (diluted in acetic acid) to the reaction mixture.

-

Note: If using the acetal, a catalytic amount of HCl may be required to deprotect the aldehyde in situ.

-

-

Reflux: Heat the mixture to 90–100°C for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1) or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Pour into ice-cold water. Neutralize carefully with saturated

(pH ~7–8). -

Extract with Ethyl Acetate (3x).

-

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Reaction Pathway Visualization

Caption: Mechanistic flow of the Hantzsch synthesis targeting the 2-ethyl-3-carboxylate pyrrole scaffold.

Applications in Drug Development[4]

Kinase Inhibitor Scaffolds

Pyrrole-3-carboxylic acid derivatives are bioisosteres for the indole core found in many ATP-competitive kinase inhibitors. The 2-ethyl group provides steric bulk that can fill hydrophobic pockets in the ATP-binding site of kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR .

-

Mechanism:[1] The pyrrole NH acts as a hydrogen bond donor to the hinge region of the kinase, while the C3-ester can be hydrolyzed to the acid and coupled with amines to form amides, mimicking the pharmacophore of drugs like Sunitinib .

Porphyrin and Bodipy Synthesis

This compound serves as a "Knorr-type" pyrrole. The

-

Porphyrins: Used in photodynamic therapy (PDT).

-

BODIPY Dyes: Fluorescent markers for biological imaging.

Analytical Characterization

To validate the synthesis of CAS 879214-82-1, the following spectral data is expected:

-

¹H NMR (CDCl₃, 400 MHz):

- ~8.5–9.0 ppm (br s, 1H, NH )

- ~6.6–6.7 ppm (m, 1H, C5-H )

- ~6.3–6.4 ppm (m, 1H, C4-H )

- ~3.8 ppm (s, 3H, OCH₃ )

- ~2.8–3.0 ppm (q, 2H, CH₂ of ethyl)

- ~1.2–1.3 ppm (t, 3H, CH₃ of ethyl)

-

MS (ESI):

- m/z

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of general alkyl-pyrrole esters.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5324582 (Ethyl analog reference for structural comparison). Retrieved from [Link]

- Estévez, V., et al. (2014). General Aspects of the Hantzsch Pyrrole Synthesis. Organic Reactions. (General synthetic methodology reference).

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 879214-82-1 Cas No. | Methyl 2-ethyl-1H-pyrrole-3-carboxylate | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. 1803584-59-9,methyl 2-(oxolan-3-yl)ethanecarboximidate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1369915-68-3,3-bromo-5-(dimethylamino)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. RR [rrscientific.com]

- 9. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to Ethyl 2-Methyl-1H-pyrrole-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted pyrrole core serves as a key scaffold in a range of biologically active molecules. This guide provides an in-depth analysis of the compound's chemical properties, a detailed, field-proven protocol for its synthesis via the Hantzsch pyrrole condensation, comprehensive characterization data, and an exploration of its applications as a crucial intermediate in the development of targeted therapeutics.

Chemical Identity and Physicochemical Properties

The subject of this guide is the pyrrole derivative correctly identified by the IUPAC name Ethyl 2-methyl-1H-pyrrole-3-carboxylate . It is a stable, crystalline solid at room temperature, appearing as a white to orange-red powder[1]. Its fundamental role in organic synthesis stems from the reactivity of the pyrrole ring and the presence of multiple functional groups that can be selectively modified.

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-methyl-1H-pyrrole-3-carboxylate | - |

| CAS Number | 936-12-9 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | White to Orange-red crystalline powder | [1] |

| Storage Conditions | 2–8°C, Sealed in a dry environment | - |

Synthesis and Mechanistic Insight

The most reliable and widely applicable method for constructing the 2-methyl-1H-pyrrole-3-carboxylate scaffold is the Hantzsch Pyrrole Synthesis . This classical condensation reaction offers a straightforward and efficient route using readily available starting materials. The reaction involves the condensation of a β-ketoester, an α-halo ketone, and an amine source (typically ammonia)[2].

The Hantzsch Synthesis: Mechanistic Causality

The Hantzsch synthesis proceeds through a well-established cascade of reactions. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Enamine Formation: The reaction initiates with the nucleophilic attack of ammonia on the β-carbonyl of ethyl acetoacetate. This is a classic condensation reaction that, after dehydration, forms the key intermediate, ethyl 3-aminocrotonate. The choice of ammonia as the nitrogen source is fundamental as it directly leads to the unsubstituted N-H pyrrole, which is often desired for subsequent derivatization.

-

Nucleophilic Attack: The electron-rich enamine intermediate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone (in this case, chloroacetone).

-

Cyclization and Dehydration: Following the initial C-C bond formation, an intramolecular condensation occurs. The amino group attacks the remaining carbonyl, and a subsequent dehydration step forms the five-membered pyrrole ring.

-

Aromatization: The final step involves the elimination of a proton, leading to the stable, aromatic pyrrole ring system.

Figure 1: Mechanism of the Hantzsch Pyrrole Synthesis.

Validated Experimental Protocol

This protocol is a self-validating system adapted from established procedures for Hantzsch synthesis. The choice of reagents and conditions is designed for high conversion and ease of purification.

Workflow Overview

Figure 2: Overall workflow for synthesis and validation.

Step-by-Step Methodology:

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (0.1 mol, 13.0 g) and ethanol (100 mL). Cool the solution to 0-5°C in an ice bath.

-

Expert Insight: Using ethanol as a solvent is advantageous as it effectively dissolves the reactants and intermediates, and its boiling point is suitable for reflux conditions without promoting significant side reactions.

-

-

Ammonia Addition: Slowly bubble ammonia gas through the cooled solution or add aqueous ammonia (28-30%, ~15 mL) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to facilitate the formation of the enamine intermediate, ethyl 3-aminocrotonate.

-

Addition of α-Haloketone: To the stirred solution, add chloroacetone (0.1 mol, 9.25 g) dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

-

Expert Insight: The slow, controlled addition of chloroacetone is crucial. A rapid addition can lead to an exothermic reaction and promote self-condensation of chloroacetone or other side products, reducing the overall yield.

-

-

Reaction Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water with stirring. The product will often precipitate as a solid. If it separates as an oil, induce crystallization by scratching the flask or adding a seed crystal.

-

Purification: Collect the crude solid by vacuum filtration and wash it with cold water. For purification, recrystallize the solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Expert Insight: Recrystallization is a highly effective method for purifying this compound, as it efficiently removes unreacted starting materials and polar impurities. The slow cooling process is key to obtaining well-formed crystals and high purity.

-

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is typically in the range of 60-75%.

Spectroscopic Characterization and Data

Unequivocal characterization of the synthesized compound is essential. The following data provides the basis for structural validation.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ (at C2) | ~2.45 (s, 3H) | ~14.5 |

| -O-CH₂-CH₃ (ester) | ~4.25 (q, J ≈ 7.1 Hz, 2H) | ~59.5 |

| -O-CH₂-CH₃ (ester) | ~1.35 (t, J ≈ 7.1 Hz, 3H) | ~14.4 |

| H-4 (pyrrole ring) | ~6.10 (t, J ≈ 2.8 Hz, 1H) | ~108.0 |

| H-5 (pyrrole ring) | ~6.70 (t, J ≈ 2.8 Hz, 1H) | ~123.5 |

| N-H (pyrrole ring) | ~8.50 (br s, 1H) | - |

| C=O (ester) | - | ~165.0 |

| C-2 (pyrrole ring) | - | ~132.0 |

| C-3 (pyrrole ring) | - | ~114.0 |

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. Multiplicities are denoted as s (singlet), t (triplet), q (quartet), and br s (broad singlet).

Infrared (IR) Spectroscopy: Key stretches include a broad peak around 3300 cm⁻¹ corresponding to the N-H stretch, a strong absorption around 1670-1690 cm⁻¹ for the C=O stretch of the conjugated ester, and C-H stretching peaks around 2900-3000 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The ethyl 2-methyl-1H-pyrrole-3-carboxylate scaffold is a cornerstone in the synthesis of numerous targeted therapies, particularly kinase inhibitors. Its structure allows for strategic modifications at the N-1, C-4, and C-5 positions, as well as transformation of the C-3 ester, enabling the exploration of vast chemical space to optimize drug-target interactions.

Key Intermediate in the Synthesis of Sunitinib

A prominent example of its application is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). While many commercial syntheses start with the analogous 2,4-dimethylpyrrole derivative, the underlying chemistry demonstrates the utility of the 2-methyl-3-carboxylate core.

The synthesis of Sunitinib's core involves several key transformations where a pyrrole-3-carboxylate intermediate is essential:

-

Amidation: The ethyl ester at the C-3 position is converted to a carboxamide through reaction with N,N-diethylethylenediamine. This introduces the side chain crucial for Sunitinib's solubility and pharmacokinetic profile.

-

Formylation: The C-5 position of the pyrrole ring is highly activated towards electrophilic substitution. A Vilsmeier-Haack reaction is used to introduce a formyl group (-CHO) at this position.

-

Condensation: The final step involves a base-catalyzed Knoevenagel-type condensation between the 5-formylpyrrole intermediate and a 5-fluorooxindole derivative to construct the final Sunitinib molecule.

The 2-methyl group in the starting material remains in the final structure of Sunitinib, where it plays a role in the molecule's binding to the kinase domain.

Figure 3: Simplified retrosynthetic pathway for Sunitinib.

Relevance to Other Kinase Inhibitors and Bioactive Molecules

The pyrrole-3-carboxamide substructure is a recognized "privileged scaffold" in medicinal chemistry. It is found in other kinase inhibitors and biologically active compounds[3]. The N-H of the pyrrole ring, along with the adjacent carbonyl oxygen of the amide, can form critical hydrogen bond interactions with the hinge region of many kinase ATP-binding pockets. The ethyl 2-methyl-1H-pyrrole-3-carboxylate is a direct and efficient precursor to this valuable pharmacophore. Its use allows for the systematic development of compound libraries for screening against various disease targets, particularly in oncology and inflammatory diseases[1].

Conclusion

Ethyl 2-methyl-1H-pyrrole-3-carboxylate is more than a simple chemical; it is a foundational tool for innovation in drug discovery. Its straightforward and scalable synthesis via the Hantzsch reaction, combined with its versatile reactivity, makes it an invaluable intermediate. The well-defined characterization parameters outlined in this guide provide a reliable standard for its validation. As demonstrated by its role in the conceptual synthesis of complex drugs like Sunitinib, this pyrrole derivative provides a robust starting point for the development of next-generation targeted therapies, underscoring its continued importance for researchers and scientists in the pharmaceutical industry.

References

-

Chem-Impex International. (n.d.). 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3371.

-

MDPI. (2021). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

SciTechnol. (2021). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-1H-pyrrole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

Molecular weight of Methyl 2-ethyl-1H-pyrrole-3-carboxylate

Topic: Molecular Weight of Methyl 2-ethyl-1H-pyrrole-3-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Physicochemical Profiling, Synthesis, and Structural Validation[1]

Executive Summary

Methyl 2-ethyl-1H-pyrrole-3-carboxylate (CAS: 879214-82-1) is a specialized heterocyclic building block critical to the synthesis of porphyrins, kinase inhibitors, and bioactive alkaloids.[1][2][3][4] Its specific substitution pattern—an ethyl group at the C2 position and a methyl ester at C3—imparts unique steric and electronic properties that differentiate it from its more common methyl-substituted analogs.[1]

This guide provides a definitive analysis of its molecular weight, isotopic distribution, and synthetic pathways.[1] It is designed to serve as a self-validating reference for medicinal chemists requiring precise stoichiometry for reaction scaling and analytical characterization.[1]

Physicochemical Profile & Molecular Weight Analysis[1][4][5][6][7]

The precise molecular weight of Methyl 2-ethyl-1H-pyrrole-3-carboxylate is derived from its elemental composition (

2.1 Molecular Weight Breakdown

| Parameter | Value | Definition |

| Formula | Elemental composition | |

| Average Molecular Weight | 153.18 g/mol | Weighted average of all natural isotopes |

| Monoisotopic Mass | 153.07898 Da | Mass calculated using the most abundant isotopes ( |

| Exact Mass | 153.0790 Da | Theoretical mass for HRMS calibration |

2.2 Isotopic Abundance Distribution

For mass spectrometry interpretation, the

| Isotope | Mass (Da) | Abundance (%) | Contribution to Signal |

| M (Base Peak) | 153.08 | 100% | Primary molecular ion |

| M+1 | 154.08 | ~9.2% | Due to |

| M+2 | 155.09 | ~0.8% | Due to |

Technical Insight: When analyzing via LC-MS, the ethyl group at C2 often produces a characteristic fragmentation pattern involving the loss of a methyl radical (

) or ethylene () depending on the ionization energy, aiding in structural differentiation from its isomer, Ethyl 2-methyl-1H-pyrrole-3-carboxylate.[1]

Structural Synthesis & Production Protocols

The synthesis of Methyl 2-ethyl-1H-pyrrole-3-carboxylate requires regioselective control to ensure the ethyl group attaches at position 2 and the ester at position 3.[1] The most robust field-proven method is a modified Hantzsch Pyrrole Synthesis .[1]

3.1 Protocol: Modified Hantzsch Condensation

This protocol utilizes the condensation of a

Reagents:

-

Component A (

-keto ester): Methyl 3-oxopentanoate (Provides the C2-Ethyl and C3-Ester).[1] -

Component B (

-halo carbonyl): Chloroacetaldehyde (50% aq.[1] solution) (Provides C4 and C5 protons). -

Nitrogen Source: Aqueous Ammonia (

) or Ammonium Acetate.[1]

Step-by-Step Methodology:

-

Enamine Formation: Dissolve Methyl 3-oxopentanoate (1.0 eq) in methanol. Cool to 0°C. Add aqueous ammonia (3.0 eq) dropwise. Stir for 2 hours to generate the intermediate enamine.

-

Cyclization: Add Chloroacetaldehyde (1.1 eq) slowly to the enamine solution, maintaining temperature

to prevent polymerization. -

Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solution will darken as the pyrrole ring aromatizes.[1]

-

Work-up: Evaporate methanol under reduced pressure. Dilute residue with water and extract with Dichloromethane (DCM) (

).[1] -

Purification: Dry organic layer over

. Concentrate and purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the product as a solid.

3.2 Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch synthesis, highlighting the critical intermediate formation.

Figure 1: Reaction pathway for the regioselective synthesis of Methyl 2-ethyl-1H-pyrrole-3-carboxylate via modified Hantzsch condensation.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.[1]

4.1 Proton NMR (

-NMR) Expectations

Solvent:

-

8.5-9.0 ppm (br s, 1H):

-

6.5-6.7 ppm (m, 1H): C5-H (

-

6.3-6.4 ppm (m, 1H): C4-H (

-

3.80 ppm (s, 3H): Methyl ester (

-

2.8-2.9 ppm (q, 2H): Methylene of Ethyl group (

-

1.2-1.3 ppm (t, 3H): Methyl of Ethyl group (

4.2 Quality Control Parameters

| Test | Specification | Method |

| Purity | HPLC (C18 column, Acetonitrile/Water gradient) | |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | Analogous to ethyl ester: ~35-45°C (Predicted) | Capillary Method |

Applications in Drug Discovery[1]

The pyrrole scaffold is ubiquitous in medicinal chemistry.[1] Methyl 2-ethyl-1H-pyrrole-3-carboxylate serves as a "privileged structure" due to its ability to participate in hydrogen bonding (NH donor, Carbonyl acceptor) and hydrophobic interactions (Ethyl group).[1]

5.1 Pharmacophore Modeling

In kinase inhibitor design, the pyrrole NH often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.[1] The C2-ethyl group provides steric bulk that can fill hydrophobic pockets (selectivity filters), potentially improving selectivity over other kinases.[1]

Figure 2: Pharmacophore interaction map showing how the functional groups of the title compound interact with biological targets.[1]

References

-

PubChem Compound Summary. Ethyl 2-methyl-1H-pyrrole-3-carboxylate (Isomer Reference).[1] National Center for Biotechnology Information. Link[1]

-

Sigma-Aldrich. Methyl 2-ethyl-1H-pyrrole-3-carboxylate Product Specification (CAS 879214-82-1).[1][2][4] Merck KGaA.[1] Link

-

Trautwein, A. W., & Süssmuth, R. D. (2005).[1] A De Novo Synthesis of Pyrroles via a 3+2 Cycloaddition.[1][5] Chemistry – A European Journal.[1] (Contextual grounding for pyrrole synthesis).

-

ChemicalBook. Methyl 2-ethyl-1H-pyrrole-3-carboxylate CAS 879214-82-1 Properties.Link[1]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. 871819-39-5|Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 879214-82-1 Methyl 2-ethyl-1H-pyrrole-3-carboxylate AKSci 9164DW [aksci.com]

- 4. 67464-81-7|Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of the N-H Group in Methyl 2-ethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the chemical modification of the N-H group in Methyl 2-ethyl-1H-pyrrole-3-carboxylate. As a versatile heterocyclic scaffold, the derivatization of the pyrrole nitrogen is a critical step in modulating the physicochemical and pharmacological properties of this class of compounds, making it a key strategy in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Importance of N-H Derivatization

The pyrrole nucleus is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The N-H bond of the pyrrole ring presents a unique opportunity for synthetic diversification. Modification at this position can profoundly influence the molecule's steric and electronic properties, thereby affecting its solubility, metabolic stability, and target-binding interactions. For Methyl 2-ethyl-1H-pyrrole-3-carboxylate, an electron-deficient pyrrole due to the presence of the ester functionality, derivatization of the N-H group can also modulate the reactivity of the pyrrole ring itself. This guide, intended for senior application scientists and drug development professionals, offers a detailed exploration of key N-H derivatization strategies, including N-alkylation, N-acylation, N-sulfonylation, and N-arylation, complete with step-by-step protocols, mechanistic insights, and comparative data.

I. N-Alkylation: Introducing Aliphatic Moieties

N-alkylation is a fundamental transformation for introducing a wide range of alkyl groups onto the pyrrole nitrogen. This modification is often employed to enhance lipophilicity, improve cell permeability, or introduce specific functionalities. The reaction typically proceeds via an SN2 mechanism, where the deprotonated pyrrole nitrogen acts as a nucleophile, attacking an alkyl halide or other suitable electrophile.

A. Base-Mediated N-Alkylation with Alkyl Halides

This protocol describes a reliable and widely used method for the N-alkylation of pyrroles using a base and an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing potential side reactions.

Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate

-

Materials:

-

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

-

-

Procedure:

-

To a solution of Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.5 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-methylated product.

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the pyrrole N-H, which has a pKa of approximately 17. The presence of the electron-withdrawing ester group on the pyrrole ring increases the acidity of the N-H proton, facilitating deprotonation.[1]

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the pyrrole substrate and the potassium carbonate, facilitating the reaction.

-

Electrophile: Methyl iodide is a reactive electrophile that readily undergoes SN2 displacement by the pyrrolide anion.

Mechanism of Base-Mediated N-Alkylation:

The reaction proceeds through a two-step mechanism:

-

Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the pyrrole nitrogen to form a nucleophilic pyrrolide anion.

-

Nucleophilic Attack: The pyrrolide anion then attacks the electrophilic carbon of the alkyl halide in an SN2 fashion, displacing the halide and forming the N-alkylated product.[2]

Caption: Mechanism of Base-Mediated N-Alkylation.

B. Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides an alternative and often milder method for N-alkylation, particularly with primary and secondary alcohols. It proceeds with inversion of stereochemistry at the alcohol carbon.[3]

Protocol 2: N-Benzylation using Benzyl Alcohol under Mitsunobu Conditions

-

Materials:

-

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

-

Benzyl alcohol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.), benzyl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the N-benzylated product from triphenylphosphine oxide and the reduced hydrazide byproduct.

-

Causality Behind Experimental Choices:

-

Reagents: The combination of triphenylphosphine and an azodicarboxylate (DEAD or DIAD) forms a phosphonium salt in situ, which activates the alcohol for nucleophilic attack.[4]

-

Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of configuration at the alcohol's stereocenter, which is a key advantage for stereospecific synthesis.

Mechanism of the Mitsunobu Reaction:

The Mitsunobu reaction involves a complex series of steps:

-

Betaine Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine.

-

Proton Transfer: The acidic N-H of the pyrrole protonates the betaine.

-

Oxyphosphonium Salt Formation: The alcohol attacks the activated phosphonium species.

-

SN2 Displacement: The resulting pyrrolide anion displaces the oxyphosphonium leaving group in an SN2 manner.

Caption: Simplified Mechanism of the Mitsunobu Reaction.

II. N-Acylation: Introduction of Carbonyl Functionality

N-acylation introduces an acyl group to the pyrrole nitrogen, forming an N-acylpyrrole. These derivatives are valuable intermediates in organic synthesis, serving as activated carboxylic acid equivalents.[5] The electron-withdrawing nature of the acyl group significantly alters the electronic properties of the pyrrole ring.

Protocol 3: N-Acetylation using Acetyl Chloride

-

Materials:

-

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

-

Acetyl chloride (CH₃COCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard workup and purification materials as listed previously.

-

-

Procedure:

-

To a solution of Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) at 0 °C, add acetyl chloride (1.2 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

Acylating Agent: Acetyl chloride is a highly reactive acylating agent. Acid anhydrides can also be used, sometimes requiring a catalyst.

-

Base: Triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

Mechanism of N-Acylation:

The reaction is a nucleophilic acyl substitution. The pyrrole nitrogen attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to a tetrahedral intermediate which then collapses to form the N-acetylated product and a chloride ion.

Caption: Mechanism of N-Acylation with Acetyl Chloride.

III. N-Sulfonylation: Attaching Sulfonyl Groups

N-sulfonylation involves the introduction of a sulfonyl group onto the pyrrole nitrogen. The resulting N-sulfonylpyrroles are important building blocks in medicinal chemistry, as the sulfonyl group can act as a bioisostere for a carbonyl group.

Protocol 4: N-Tosylation using p-Toluenesulfonyl Chloride

-

Materials:

-

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous THF or DMF

-

Standard workup and purification materials.

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Monitor by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

Causality Behind Experimental Choices:

-

Base: Sodium hydride is a strong base that irreversibly deprotonates the pyrrole N-H, generating the highly nucleophilic pyrrolide anion.

-

Sulfonylating Agent: p-Toluenesulfonyl chloride is a common and effective sulfonylating agent.

IV. N-Arylation: Forming Carbon-Nitrogen Bonds with Aromatic Systems

N-arylation of pyrroles is a powerful method for constructing C(aryl)-N bonds, which are prevalent in many pharmaceuticals and organic materials. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for this transformation.

Protocol 5: Buchwald-Hartwig N-Arylation with Bromobenzene

-

Materials:

-

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos or a similar bulky phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene or Dioxane

-

Standard workup and purification materials.

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.), bromobenzene (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.10 eq.).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst System: The palladium catalyst, in combination with a bulky electron-rich phosphine ligand like Xantphos, is essential for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

-

Base: A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to deprotonate the pyrrole and facilitate the catalytic cycle.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle generally involves:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.

-

Ligand Exchange/Deprotonation: The pyrrole coordinates to the palladium center, followed by deprotonation by the base to form a palladium-pyrrolide complex.

-

Reductive Elimination: The N-arylpyrrole product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

V. Comparative Data and Summary

| Derivatization Method | Electrophile/Reagent | Typical Base | Solvent | Temperature | Advantages | Disadvantages |

| N-Alkylation (Base) | Alkyl Halide | K₂CO₃, NaH | DMF, THF | RT to 60 °C | Wide substrate scope, simple | Can require strong bases |

| N-Alkylation (Mitsunobu) | Alcohol, PPh₃, DEAD/DIAD | - | THF | 0 °C to RT | Mild conditions, stereoinversion | Stoichiometric byproducts |

| N-Acylation | Acyl Chloride/Anhydride | Et₃N, Pyridine | DCM, THF | 0 °C to RT | High yielding, fast reactions | Sensitive to moisture |

| N-Sulfonylation | Sulfonyl Chloride | NaH, KOH | THF, DCM | 0 °C to RT | Introduces useful sulfonyl group | Can require strong bases |

| N-Arylation (Buchwald) | Aryl Halide | Cs₂CO₃, NaOtBu | Toluene, Dioxane | 80-120 °C | Broad scope for aryl groups | Requires catalyst and ligand |

VI. Conclusion

The derivatization of the N-H group of Methyl 2-ethyl-1H-pyrrole-3-carboxylate offers a powerful platform for the synthesis of novel compounds with tailored properties. This guide provides a foundational set of protocols and mechanistic understanding for key N-H functionalization reactions. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The strategic application of these methods will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

-

Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2025). [Link]

-

The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). MDPI. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1 H -pyrrole from 4-Phenyl-1,2-butadiene. (2013). ResearchGate. [Link]

-

Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. (2012). PMC - NIH. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

1-Phenyl-3-tosyl-1H-pyrrole. (2022). MDPI. [Link]

-

REGIOSELECTIVE N-ACYLATION OF. (2014). [Link]

-

Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. [Link]

-

1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. (2010). PMC - NIH. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. (2023). Frontiers. [Link]

-

3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate. (2008). PMC - NIH. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2020). PMC - NIH. [Link]

-

Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters. (2015). ResearchGate. [Link]

-

. [Link]

-

Ethyl 1-acetyl-1H-indole-3-carboxylate. (2009). PMC - NIH. [Link]

-

Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

-

The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2015). ResearchGate. [Link]

-

2-(isonicotinoyl)hydrazinylidene]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate dihydrate. (2011). [Link]

-

INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. (2021). DergiPark. [Link]

-

Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020). YouTube. [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). [Link]

-

1-Phenyl-3-tosyl-1H-pyrrole. (2022). MDPI. [Link]

-

Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2000). Organic Letters. [Link]

-

INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. (2021). DergiPark. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. ResearchGate. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. (2003). [Link]

-

Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central. [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

Sources

Synthesis of pyrrole-based kinase inhibitors

Application Note: Strategic Synthesis and Optimization of Pyrrole-Based Kinase Inhibitors

Executive Summary

Pyrrole-based scaffolds represent a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Sunitinib (Sutent®) and Toceranib. Their electronic richness and hydrogen-bonding capability allow them to mimic the adenine ring of ATP, facilitating tight binding within the kinase hinge region.

This guide provides a high-level technical workflow for the synthesis, optimization, and validation of pyrrole-indolinone kinase inhibitors. Unlike standard textbook preparations, this protocol focuses on process robustness , regiocontrol , and late-stage functionalization required for library generation in drug discovery.

Strategic Retrosynthesis

To design a scalable route, we must disconnect the target molecule at its most convergent point. For pyrrole-indolinone inhibitors (e.g., Sunitinib), the strategic disconnection is the alkene bridge.

Key Structural Insight: The biological activity is highly dependent on the (Z)-isomer configuration at the double bond connecting the pyrrole and oxindole. Synthetic routes must favor thermodynamic control to ensure this geometry.

Figure 1: Retrosynthetic logic for pyrrole-indolinone kinase inhibitors, highlighting the convergent assembly of the pyrrole aldehyde and oxindole fragments.

Core Synthesis Protocols

Protocol A: Construction of the Pyrrole Core (Modified Knorr Synthesis)

While the Paal-Knorr synthesis (1,4-diketone + amine) is classic, the Knorr-type synthesis using

Objective: Synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Sodium nitrite (1.2 eq)

-

Zinc dust (3.0 eq)

-

Acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Nitrosation (In Situ): Dissolve ethyl acetoacetate in glacial acetic acid at 0°C. Add aqueous sodium nitrite dropwise. Mechanism Note: This generates the

-oximinoacetoacetate intermediate. Monitor by TLC (disappearance of starting ester). -

Reductive Condensation: Add zinc dust in small portions to the oximino intermediate. The exotherm must be controlled (< 60°C).[1]

-

Critical Insight: Zinc reduces the oxime to an amine in situ, which immediately condenses with a second equivalent of acetoacetate. This prevents the isolation of unstable

-aminoketones.

-

-

Workup: Dilute with water to precipitate the crude pyrrole. Filter and wash with water to remove zinc salts.

-

Purification: Recrystallize from hot ethanol.

Data Specification:

| Parameter | Acceptance Criteria | Notes |

|---|---|---|

| Appearance | White to off-white solid | Darkening indicates oxidation (polypyrrole formation). |

| Yield | > 65% | Lower yields suggest uncontrolled exotherm during Zn addition. |

| 1H NMR |

Protocol B: Formylation (Vilsmeier-Haack)

To link the pyrrole to the kinase hinge binder (oxindole), we must install an aldehyde at the C-5 position.

Reagents:

-

Generate the Vilsmeier reagent (chloroiminium salt) by adding

to DMF at 0°C. -

Add the pyrrole substrate dissolved in DCM.

-

Reflux for 2 hours.

-

Hydrolysis: Pour onto crushed ice/sodium acetate. The iminium intermediate hydrolyzes to the aldehyde.

Protocol C: The "Click" – Knoevenagel Condensation

This is the drug-forming step. The reaction between the pyrrole aldehyde and the oxindole creates the conjugated system essential for electron delocalization and kinase affinity.

Reagents:

-

Pyrrole-5-carboxaldehyde derivative (1.0 eq)

-

5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (Green alternative to Toluene)

Step-by-Step Methodology:

-

Setup: Combine aldehyde and oxindole in ethanol. Add catalytic piperidine.

-

Reflux: Heat to 78°C (reflux) for 3–5 hours.

-

Visual Check: The reaction will turn a deep yellow/orange due to the formation of the conjugated exocyclic double bond.

-

-

Isolation: Cool to room temperature. The product usually precipitates out of solution due to the planar, rigid nature of the kinase inhibitor scaffold.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol.

Self-Validating Checkpoint:

-

Isomerism: The product exists as E and Z isomers. The Z-isomer is thermodynamically favored and biologically active (stabilized by an intramolecular H-bond between the pyrrole NH and oxindole oxygen).

-

Validation: 1H NMR shift of the alkene proton. Z-isomer typically appears downfield (

7.0–7.5 ppm) compared to E.

Experimental Workflow & Pathway Logic

The following diagram illustrates the critical path from raw materials to the final biological assay, including decision nodes for purification.

Figure 2: Operational workflow for the synthesis of Sunitinib analogs. Note the feedback loop at the QC stage to ensure correct geometric isomerism.

Purification & Characterization

Impurity profiling is critical for kinase inhibitors, as trace metal contaminants (from catalysts) can interfere with enzymatic assays.

Protocol: Salt Formation (Malate) Many pyrrole inhibitors are lipophilic bases. Converting them to a malate salt improves water solubility for biological testing.

-

Dissolve the free base in hot methanol.

-

Add L-malic acid (1.0 eq).

-

Cool slowly to induce crystallization.

-

Result: A highly crystalline, water-soluble solid suitable for IC50 determination.

Data Summary Table: Common Impurities

| Impurity Type | Origin | Removal Strategy |

|---|---|---|

| Polypyrrole tars | Oxidation of pyrrole ring | Filtration through silica plug; use of antioxidants during reaction. |

| E-Isomer | Kinetic product of condensation | Acid-catalyzed isomerization (heat in EtOH with cat. HCl) converts E

References

-

Pfizer Inc. "Process for the preparation of sunitinib malate and salts thereof."[2] World Intellectual Property Organization, WO2012059941A1. Link

-

Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes."[3] Eur. J. Org.[3] Chem., 2005.[3][4] Link

-

Li, H., et al. "Discovery of Pyrrole-Indolin-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile." Journal of Medicinal Chemistry, 2010. Link

-

Mishra, C., et al. "Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway." RSC Advances, 2014. Link

-

Yang, T.H., et al. "Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents."[5] Cancer Treatment Journal, 2014. Link

Sources

- 1. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 2. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Application Notes & Protocols: A Workflow for the Development of Novel Antibacterial Agents from Pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. The pyrrole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it an ideal starting point for generating diverse chemical libraries. This guide provides a comprehensive, field-proven workflow for the design, synthesis, and evaluation of novel pyrrole derivatives as potential antibacterial agents. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and logically sound discovery cascade from initial hit identification to preliminary in vivo validation.

Section 1: Rationale and Strategy for Pyrrole-Based Antibacterial Discovery

The challenge in modern antibiotic discovery is not merely to find compounds that kill bacteria, but to identify those that can overcome existing resistance mechanisms and possess favorable pharmacological properties.[3][4] The pyrrole ring is an aromatic, five-membered nitrogen heterocycle whose derivatives are found in many natural products with potent antibacterial activity, such as marinopyrroles and lynamycins.[5][6]

Our strategy is based on a systematic, multi-parameter optimization process. We begin with the synthesis of a focused library of pyrrole derivatives, which are then subjected to a rigorous screening funnel to assess their antibacterial potency, spectrum of activity, and preliminary mechanism of action. Promising candidates are then advanced to structure-activity relationship (SAR) studies and in vivo efficacy models.

Caption: High-level workflow for pyrrole-based antibacterial drug discovery.

Section 2: Synthesis of a Substituted Pyrrole Library

Expertise & Causality: The goal of the initial synthesis is not to create a single perfect molecule, but to generate a diverse set of analogs. This diversity is key to exploring the chemical space around the pyrrole core to build a robust Structure-Activity Relationship (SAR). We will utilize a multi-component reaction, which is highly efficient for library synthesis, allowing for the rapid generation of multiple derivatives from readily available starting materials.

Protocol 2.1: Synthesis of 1,4,5-Trisubstituted 2-Aminopyrrole-3-carbonitriles

This protocol is adapted from methodologies known to produce polysubstituted pyrroles with demonstrated antimicrobial potential.[7] The reaction involves a one-pot condensation of an aldehyde, an amine, and malononitrile in the presence of a benzoin derivative.

Materials:

-

Benzoin or derivative (e.g., 4,4'-dimethoxybenzoin)

-

Aromatic primary amine (e.g., aniline, 4-chloroaniline)

-

Malononitrile

-

Aldehyde (e.g., benzaldehyde)

-

Ethanol (absolute)

-

Triethylamine (catalyst)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine benzoin (10 mmol), the selected aromatic amine (10 mmol), malononitrile (10 mmol), and the desired aldehyde (10 mmol) in 40 mL of absolute ethanol.

-

Catalysis: Add triethylamine (0.5 mL) to the mixture. The base catalyzes the initial condensation steps.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration: Collect the crude product by vacuum filtration, washing the solid with cold ethanol (2 x 10 mL).

-

Purification: The crude solid is often pure enough for initial screening. If necessary, purify the product further using flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure identity and purity before biological evaluation.[8]

Section 3: Primary In Vitro Antibacterial Screening

Expertise & Causality: The first critical biological test is to determine if the synthesized compounds have any intrinsic antibacterial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this.[9] It is a quantitative measure of potency and allows for direct comparison between compounds. We use standardized bacterial strains from the American Type Culture Collection (ATCC) to ensure reproducibility and comparability of data across different labs.

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

Test Compounds (dissolved in DMSO, typically at 10 mg/mL)

-

Sterile 96-well microtiter plates (U-bottom)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer (600 nm)

-

Multichannel pipette

Step-by-Step Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

-

Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of a 2x concentrated stock solution of your test compound to the wells in column 1. Using a multichannel pipette, transfer 50 µL from column 1 to column 2, mix thoroughly, and repeat this two-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.

-

Controls: Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation:

| Compound ID | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |

| PYR-001 | 16 | >64 |

| PYR-002 | 4 | 32 |

| PYR-003 | 8 | 8 |

| Ciprofloxacin | 0.5 | 0.015 |

Section 4: Secondary Screening and Mechanism of Action

Expertise & Causality: An MIC value only tells us that bacterial growth was inhibited; it doesn't distinguish between killing the bacteria (bactericidal) or just pausing their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) assay provides this crucial information. A bactericidal agent is often preferred for treating serious infections. Concurrently, understanding the compound's mechanism of action (MoA) is vital for rational optimization.[1] Many pyrrole-containing antibacterials, known as pyrrolamides, are known to target DNA gyrase, an essential bacterial enzyme.[1]

Protocol 4.1: MBC Determination

-

From MIC Plate: Following the MIC reading, take the 96-well plate from Protocol 3.1.

-

Plating: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot it onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 0.1% of colonies from the initial inoculum count).

Interpretation:

-

If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

-

If MBC/MIC > 4, the compound is considered bacteriostatic .

Conceptual Protocol 4.2: DNA Gyrase Supercoiling Assay

This is a target-based assay to confirm if a lead compound inhibits DNA gyrase.

-

Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this process. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.

-

Procedure:

-

Incubate purified DNA gyrase enzyme with relaxed plasmid DNA, ATP, and varying concentrations of the test compound.

-

Include a "no enzyme" control (should remain relaxed) and a "no compound" positive control (should become supercoiled).

-

Stop the reaction and run the samples on an agarose gel.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

-

Result: An active compound will show a concentration-dependent inhibition of supercoiling, with the DNA band remaining in the relaxed position, similar to the "no enzyme" control.

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Section 5: Structure-Activity Relationship (SAR) and Lead Optimization

Expertise & Causality: SAR is the cornerstone of medicinal chemistry. By systematically modifying the structure of an active "hit" compound and observing the effect on its biological activity, we can identify which chemical features are essential for potency.[6][11] This knowledge allows us to rationally design new, more potent "lead" compounds with improved drug-like properties.

Key Modifications to Explore on the Pyrrole Scaffold:

-

Position 1 (N-H): Alkylation or arylation can impact cell permeability and target engagement.

-

Positions 2 & 5: Substitution with electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the electronics of the pyrrole ring. Dihalogenation has been shown to enhance activity in some series.[6]

-

Positions 3 & 4: Introducing bulky or flexible side chains can probe the binding pocket of the target enzyme and improve potency. The presence of hydrogen bond donors/acceptors can lead to new interactions with the target.

Data Presentation for SAR:

| Compound ID | R1 Group | R4 Group | S. aureus MIC (µg/mL) | Notes |

| PYR-003 | H | Phenyl | 8 | Hit Compound |

| PYR-003a | H | 4-Cl-Phenyl | 2 | Electron-withdrawing group improves potency. |

| PYR-003b | H | 4-OH-Phenyl | 4 | H-bond donor tolerated, slight potency loss. |

| PYR-003c | Methyl | Phenyl | 32 | N-alkylation is detrimental to activity. |

Section 6: Preliminary In Vivo Efficacy Assessment

Expertise & Causality: Excellent in vitro potency does not always translate to in vivo efficacy.[12] A compound must be able to reach its target in a living organism, which involves overcoming barriers of absorption, distribution, metabolism, and excretion (ADME). A murine systemic infection model is a standard first-pass test to determine if a compound has the potential to treat an infection in a whole animal.[13]

Protocol 6.1: Murine Systemic (Lethal) Infection Model

Ethical Note: All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Pathogenic bacterial strain (e.g., Methicillin-resistant S. aureus (MRSA) USA300)

-

Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

-